3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid
Description
This compound is a structurally complex molecule featuring a thiazole core substituted with phenyl and phenylimino groups, an ethyl linker with a carbamoyl functional group, and a terminal propanoic acid moiety. Its synthesis likely involves multi-step reactions, including thiazole ring formation, imine generation, and carbamoylation, as seen in analogous pathways for related compounds (e.g., substituted thiazoles and propanoic acid derivatives) .
Properties
IUPAC Name |
4-oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(11-12-20(26)27)22-13-14-24-18(16-7-3-1-4-8-16)15-28-21(24)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHOSGIXSXQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of an amine with an isocyanate.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the thiazole derivative with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and phenyl groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The carbamoyl and ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions are used for hydrolysis.
Major Products
Oxidation: Products include oxidized thiazole derivatives and phenyl ketones.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the substituents introduced.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Protein Binding: The compound can bind to proteins, affecting their function.
Medicine
Drug Development:
Diagnostics: Used in diagnostic assays due to its ability to interact with biological molecules.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazole ring and phenyl groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The carbamoyl and propanoic acid groups enhance its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its hybrid architecture combining a thiazole ring, imine linkage, and carbamoyl-propanoic acid chain. Below is a comparative analysis with analogous molecules from the literature:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Synthetic Complexity: The target compound’s thiazole-imine-carbamoyl architecture requires precise regioselective synthesis, akin to challenges faced in preparing imidazole-thioether propanoic acids (e.g., competing substitution on nitrogen vs. sulfur in methimazole derivatives) .
Functional Group Diversity: Unlike simpler propanoic acid derivatives (e.g., ’s acrylates or ’s hydroxycinnamoyl esters), the target compound’s imine and carbamate groups may confer unique pH-dependent solubility or metal-binding properties.
Biological Potential: While direct data are absent, structurally related thiazoles (e.g., ’s azetidinyl-thiazolylcarbamoyl compounds) are often explored as β-lactamase inhibitors or antimicrobials, suggesting analogous pathways for the target molecule .
Q & A
Q. What synthetic methodologies are most effective for preparing this thiazole-propanoic acid derivative, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving:
- Step 1 : Cyclocondensation of thiazole precursors (e.g., 3-chloropentane-2,4-dione) with thiourea derivatives under reflux in acetone, followed by purification via recrystallization from methanol .
- Step 2 : Functionalization of the thiazole core with aromatic aldehydes at 80°C to introduce substituents, followed by acidification (e.g., acetic acid) and recrystallization from propanol .
- Optimization : Yield improvements (~48–68%) can be achieved by adjusting solvent polarity, reaction time, and stoichiometric ratios of intermediates. Elemental analysis and NMR should confirm purity at each stage .
Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons), imino group (δ 8.2–8.5 ppm), and propanoic acid chain (δ 2.4–3.1 ppm for CH2 groups). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiazole C=N (~1610 cm⁻¹) stretches. Discrepancies in peak positions may arise from solvent effects or tautomerism, necessitating DFT calculations for validation .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass within 5 ppm error. Contradictions in fragmentation patterns require isotopic labeling or tandem MS/MS analysis .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic (negative potential) regions (e.g., propanoic acid carboxylate) and electrophilic (positive potential) sites (e.g., thiazole sulfur) .
- Bond Order Analysis : Quantify delocalization in the thiazole-imino conjugated system to predict sites for electrophilic substitution or hydrogen bonding .
- Topological Analysis : Electron localization function (ELF) studies reveal lone pair distributions, aiding in understanding tautomeric equilibria (e.g., imino vs. enamine forms) .
Q. What experimental and computational strategies address contradictions in reported bioactivity data for analogous thiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, IC50 protocols) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- QSAR Modeling : Train quantitative structure-activity relationship (QSAR) models using descriptors (e.g., logP, polar surface area) to identify structural determinants of activity. Cross-validate predictions with in vitro assays .
- Dose-Response Validation : Re-test conflicting compounds under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .
Q. How should molecular docking studies be designed to investigate interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Target Preparation : Retrieve protein structures (e.g., from PDB), remove water molecules, and add polar hydrogens. Validate binding pockets using site prediction tools (e.g., CASTp) .
- Ligand Preparation : Optimize the compound’s geometry at the B3LYP/6-31G* level. Assign partial charges via the Gasteiger method .
- Docking Protocol : Use AutoDock Vina with a grid box encompassing the active site. Run 50 simulations with Lamarckian genetic algorithms, clustering results by RMSD (<2.0 Å). Prioritize poses with hydrogen bonds to key residues (e.g., Asp/Glu in catalytic sites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
